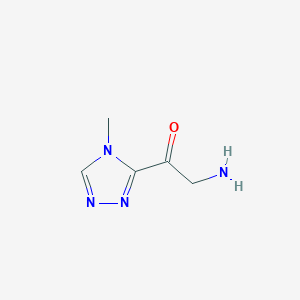
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a heterocyclic organic compound featuring a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
化学反応の分析
Types of Reactions
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkyl or acyl derivatives .
科学的研究の応用
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antidiabetic agent due to its ability to inhibit enzymes like alpha-amylase and alpha-glucosidase.
Pharmaceuticals: The compound is investigated for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of metal complexes for various applications, including catalysis and material development.
作用機序
The mechanism of action of 2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of enzymes like alpha-amylase, preventing substrate binding and subsequent catalysis. This inhibition can regulate glucose levels in diabetic patients .
類似化合物との比較
Similar Compounds
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide: This compound shares a similar triazole ring structure but differs in its functional groups and applications.
1,2,4-Triazole derivatives: These compounds have diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an enzyme inhibitor and its applications in various fields highlight its versatility and importance in scientific research .
特性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
2-amino-1-(4-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H8N4O/c1-9-3-7-8-5(9)4(10)2-6/h3H,2,6H2,1H3 |
InChIキー |
HGLSNTQBPHXPDN-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


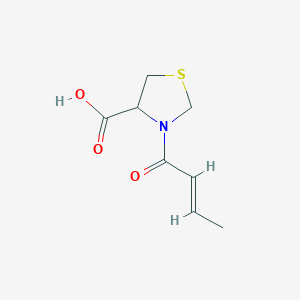

![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
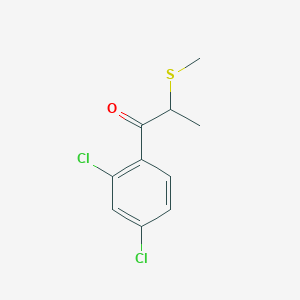


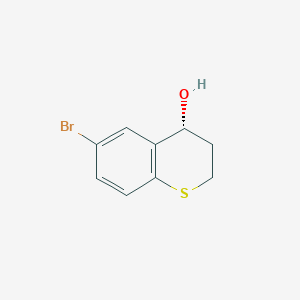
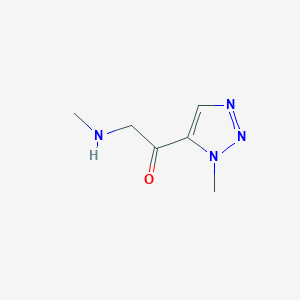


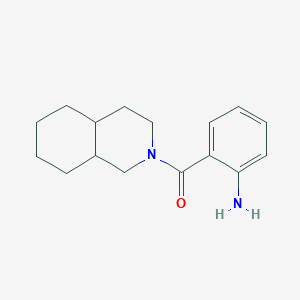
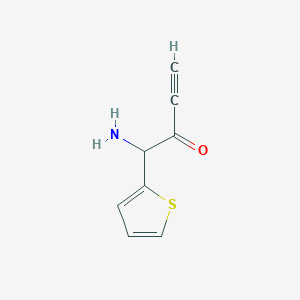
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
